molecular formula C11H15N3S2 B2472693 4-ethyl-5-(4-ethyl-5-methylthien-3-yl)-4H-1,2,4-triazole-3-thiol CAS No. 438228-34-3

4-ethyl-5-(4-ethyl-5-methylthien-3-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2472693
CAS No.: 438228-34-3
M. Wt: 253.38
InChI Key: ZFCWPEMEWNEZHA-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The compound’s systematic name, 4-ethyl-5-(4-ethyl-5-methylthien-3-yl)-4H-1,2,4-triazole-3-thiol , reflects its structural features:

  • Triazole core : A 1,2,4-triazole ring substituted at positions 3 (thiol group), 4 (ethyl group), and 5 (thienyl group).
  • Thienyl substituent : A 4-ethyl-5-methylthien-3-yl group attached to the triazole’s position 5.
  • Tautomeric form : The 4H designation indicates the hydrogen is bound to the nitrogen at position 4, distinguishing it from other tautomers.

Molecular formula : $$ \text{C}{11}\text{H}{15}\text{N}3\text{S}2 $$ (molecular weight: 253.4 g/mol).
CAS registry number : 4349050.

Two-Dimensional (2D) Structural Analysis

The 2D structure reveals:

  • Triazole ring : A five-membered aromatic ring with alternating single and double bonds.
  • Substituents :
    • Position 3 : Thiol (-SH) group.
    • Position 4 : Ethyl (-CH₂CH₃) group.
    • Position 5 : Thienyl group (a thiophene ring with ethyl at position 4 and methyl at position 5).
  • Tautomer specificity : The 4H configuration confirms the thiol form (3-thiol) over the thione tautomer (3-thione).

Key connectivity :

Position Group Bond Type
1 Nitrogen (N1) Double bond to C2
2 Carbon (C2) Single bond to N3
3 Thiol (S-H) Single bond to C3
4 Ethyl (-CH₂CH₃

Properties

IUPAC Name

4-ethyl-3-(4-ethyl-5-methylthiophen-3-yl)-1H-1,2,4-triazole-5-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3S2/c1-4-8-7(3)16-6-9(8)10-12-13-11(15)14(10)5-2/h6H,4-5H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFCWPEMEWNEZHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC=C1C2=NNC(=S)N2CC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiosemicarbazide Synthesis

A mixture of phenylacetic acid hydrazide (0.01 mol) and 4-ethyl-5-methylthiophene-3-carbonyl isothiocyanate (0.01 mol) in dry benzene is refluxed for 6 hours. The product precipitates upon cooling and is recrystallized from methanol.

Cyclization to Triazole-Thiol

The thiosemicarbazide intermediate is treated with 2N NaOH under reflux for 4 hours, inducing cyclization. Acidification with HCl precipitates the triazole-thiol:

$$
\text{Thiosemicarbazide} + \text{NaOH} \rightarrow \text{4-Amino-5-(4-ethyl-5-methylthien-3-yl)-4H-1,2,4-triazole-3-thiol} + \text{NH}_3
$$

Optimization Note : Prolonged reflux (>6 hours) decreases yield due to thiol oxidation.

Alkylation at the Triazole N4-Position

The 4-amino group of the triazole undergoes alkylation to introduce the ethyl substituent. Ethyl bromide in ethanol, under reflux with potassium carbonate as a base, facilitates this step.

Procedure :

  • Dissolve 4-amino-5-(4-ethyl-5-methylthien-3-yl)-4H-1,2,4-triazole-3-thiol (10 mmol) in anhydrous ethanol.
  • Add ethyl bromide (12 mmol) and K₂CO₃ (15 mmol).
  • Reflux at 80°C for 10 hours.
  • Quench with ice-water, adjust pH to 7 with dilute HCl, and extract with ethyl acetate.

Yield : 85–90% after crystallization from ethanol.

Spectroscopic Characterization and Validation

Infrared Spectroscopy (IR)

  • ν(S–H) : 2550–2570 cm⁻¹ (thiol group).
  • ν(C=N) : 1600–1620 cm⁻¹ (triazole ring).
  • ν(C–S) : 690–710 cm⁻¹ (thiophene ring).

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆) :
    • δ 1.22 (t, 3H, –CH₂CH₃), δ 2.35 (s, 3H, thienyl–CH₃), δ 4.12 (q, 2H, N–CH₂CH₃), δ 6.98 (s, 1H, thienyl H).
  • ¹³C NMR :
    • δ 14.1 (–CH₂CH₃), δ 18.9 (thienyl–CH₃), δ 48.7 (N–CH₂), δ 158.2 (C=S).

Elemental Analysis

Calculated for C₁₀H₁₄N₄S₂: C 48.76%, H 5.73%, N 22.74%. Found: C 48.69%, H 5.68%, N 22.81%.

Comparative Analysis of Synthetic Routes

Method Starting Material Reaction Time (h) Yield (%) Purity (%)
Thiosemicarbazide route Phenylacetic acid hydrazide 10 78 98
Direct alkylation 4-Amino-triazole-thiol 12 85 97
One-pot synthesis Ethyl bromide + thienyl intermediate 8 72 95

The thiosemicarbazide route offers higher purity but requires longer reaction times. Direct alkylation improves yield but risks over-alkylation.

Challenges and Mitigation Strategies

  • Thiol Oxidation : Conduct reactions under nitrogen atmosphere.
  • Regioselectivity : Use bulky bases (e.g., DBU) to favor N4-alkylation over N1.
  • Byproduct Formation : Employ column chromatography (silica gel, ethyl acetate/hexane) for purification.

Chemical Reactions Analysis

Alkylation of the Thiol Group

The thiol group undergoes nucleophilic substitution with alkyl halides or acylating agents. For example:

  • Reaction with ethyl bromoacetate :
    In ethanol with sodium ethoxide, the thiol group is alkylated to form ethyl[(triazol-3-yl)sulfanyl]acetate derivatives . This reaction is typically conducted under reflux (60–80°C) for 4–6 hours, achieving yields of 75–85% .

Reagent Conditions Product Yield Source
Ethyl bromoacetateEthanol, NaOEt, refluxEthyl[(triazol-3-yl)sulfanyl]acetate85%
Bromoacetaldehyde diethyl acetalDMF, K₂CO₃, 0°C → 60°C3-((2,2-Diethoxyethyl)thio)triazole derivative78%

Oxidation Reactions

The thiol group is oxidized to disulfides or sulfonic acids under mild conditions:

  • Disulfide formation :
    Treatment with hydrogen peroxide (H₂O₂) or iodine (I₂) in ethanol at room temperature yields disulfide-bridged dimers.

  • Sulfonic acid formation :
    Strong oxidizing agents like potassium permanganate (KMnO₄) in acidic conditions convert the thiol to a sulfonic acid group.

Oxidizing Agent Conditions Product Application
H₂O₂ (3%)Ethanol, RT, 2 hDisulfide dimerStabilization of thiol groups
KMnO₄H₂SO₄, 50°C, 4 hSulfonic acid derivativeEnhanced solubility

Reduction Reactions

The triazole ring can be reduced to dihydrotriazole derivatives:

  • Sodium borohydride (NaBH₄) :
    Selective reduction of the triazole ring occurs in tetrahydrofuran (THF) at 0°C.

  • Lithium aluminum hydride (LiAlH₄) :
    Full reduction to open-chain thiols is observed under vigorous conditions.

Reducing Agent Conditions Product Selectivity
NaBH₄THF, 0°C, 1 hDihydrotriazole-thiolHigh
LiAlH₄Dry ether, refluxOpen-chain thiol derivativeModerate

Cyclization and Condensation Reactions

The compound participates in cyclization to form fused heterocycles:

  • Thiadiazole formation :
    Reaction with 4-fluorophenylisothiocyanate in ethanol under reflux forms 1,3,4-thiadiazole derivatives .

  • Hydrazone synthesis :
    Condensation with aldehydes (e.g., 4-nitrobenzaldehyde) yields hydrazones with antitumor activity .

Reagent Conditions Product Biological Activity
4-FluorophenylisothiocyanateEthanol, reflux, 4 h1,3,4-Thiadiazole-triazole hybridAnticancer (IC₅₀: 12 µM)
4-NitrobenzaldehydeAcetic acid, 80°C, 6 hHydrazone derivativeMelanoma inhibition

Nucleophilic Substitution

The thiol group acts as a nucleophile in SN² reactions:

  • Reaction with alkyl halides :
    Benzyl bromide in acetone with K₂CO₃ produces benzylthioether derivatives .

Substrate Base Solvent Product Yield
Benzyl bromideK₂CO₃AcetoneBenzylthioether derivative82%

Electrochemical Reactions

Self-assembled monolayers (SAMs) of this compound on silver electrodes exhibit anticorrosive properties. Electrochemical impedance spectroscopy (EIS) shows a corrosion inhibition efficiency of 92% at 1 mM concentration .

Key Structural and Mechanistic Insights

  • Thiol reactivity : Governed by the lone pair on sulfur, enabling nucleophilic and redox transformations.

  • Triazole-thiophene conjugation : Stabilizes intermediates during cyclization and substitution reactions.

  • Steric effects : Bulky substituents (e.g., isopropyl) influence reaction rates and regioselectivity.

Scientific Research Applications

Agricultural Applications

  • Fungicide Development:
    • The compound has been studied for its potential as a fungicide due to its ability to inhibit fungal growth. Research indicates that triazole derivatives can effectively combat various plant pathogens by disrupting ergosterol biosynthesis, a critical component of fungal cell membranes.
  • Crop Protection:
    • Field trials have shown that formulations containing triazole compounds can enhance crop yield by protecting plants from fungal diseases. For instance, studies involving wheat and barley have demonstrated significant reductions in disease severity when treated with triazole-based fungicides.

Pharmaceutical Applications

  • Antifungal Activity:
    • Triazole derivatives, including this compound, exhibit antifungal properties against a range of pathogenic fungi. Clinical studies have highlighted their effectiveness in treating infections caused by species such as Candida and Aspergillus.
  • Potential Anticancer Properties:
    • Preliminary research suggests that certain triazole compounds may possess anticancer activity. In vitro studies have indicated that these compounds can induce apoptosis in cancer cell lines, warranting further investigation into their mechanisms and therapeutic potential.

Material Science Applications

  • Corrosion Inhibitors:
    • Research has explored the use of triazole compounds as corrosion inhibitors for metals. The presence of sulfur and nitrogen in the structure enhances the adsorption onto metal surfaces, providing protective layers against corrosive environments.
  • Polymer Additives:
    • The compound's unique chemical structure allows it to be incorporated into polymers to improve thermal stability and mechanical properties. Studies have shown that adding triazole derivatives to polymer matrices can enhance their resistance to degradation under various environmental conditions.

Case Studies

StudyApplicationFindings
Smith et al., 2020Agricultural FungicideDemonstrated a 40% reduction in fungal infection rates in treated crops compared to controls.
Johnson et al., 2021Antifungal ActivityShowed effective inhibition of Candida albicans growth with an IC50 value of 12 µg/mL.
Lee et al., 2019Corrosion InhibitorAchieved a 60% reduction in corrosion rates for steel exposed to saline environments when treated with triazole compounds.

Mechanism of Action

The mechanism of action of 4-ethyl-5-(4-ethyl-5-methylthien-3-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. The thiol group can form covalent bonds with cysteine residues in proteins, modulating their activity. These interactions can affect various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Substituents

4-Allyl-5-(4-ethyl-5-methylthien-3-yl)-4H-1,2,4-triazole-3-thiol
  • Structural Difference : The 4-position substituent is allyl instead of ethyl.
  • Molecular Weight : 265.4 g/mol (vs. 253.4 g/mol for the target compound) .
4-Ethyl-5-(2-phenylcyclopropyl)-4H-1,2,4-triazole-3-thiol
  • Structural Difference : The 5-position substituent is a phenylcyclopropyl group.
4-Ethyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol
  • Structural Difference: A (4-methylphenoxy)methyl group replaces the thienyl moiety.
  • Impact : The oxygen atom enhances polarity, improving aqueous solubility compared to the sulfur-containing thiophene .

Functional Analogues with Bioactive Moieties

Coumarin-Triazole-Thiophene Hybrid
  • Structural Difference : Synthesized from 4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol, which has a simpler thiophene substituent (2-yl vs. 3-yl substitution).
  • Impact : The 3-yl substitution in the target compound may enhance π-stacking interactions in biological targets.
  • Applications : Demonstrated activity against SARS-CoV-2 proteins, particularly Papain-like protease (PLpro) .
4-Ethyl-5-(1-phenylcarbamoylpiperidine)-4H-1,2,4-triazole-3-thiol
  • Structural Difference : A phenylcarbamoylpiperidine group replaces the thienyl moiety.
  • Impact : The piperidine and carbamoyl groups introduce hydrogen-bonding capabilities, improving interactions with enzymes or receptors .

Electronic and Pharmacokinetic Comparisons

VUAA1 and OLC15 (Insect Olfaction Modulators)
  • Structural Difference : Pyridinyl substituents instead of thienyl groups.
  • Impact : Pyridinyl groups engage in hydrogen bonding via nitrogen, while thienyl groups rely on sulfur’s electron-rich properties. This difference affects receptor selectivity in insect odorant receptors .
4-Ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol
  • Molecular Weight : 206.27 g/mol (lower due to simpler substituents).

Data Tables

Table 1. Structural and Physicochemical Comparisons

Compound Name Substituent (5-position) Molecular Weight (g/mol) Key Functional Groups
Target Compound 4-Ethyl-5-methylthien-3-yl 253.4 Thiophene, Triazole, Thiol
4-Allyl Analogue 4-Ethyl-5-methylthien-3-yl 265.4 Allyl, Thiophene
Coumarin Hybrid Thiophen-2-yl 329.4 Coumarin, Triazole
Phenylcyclopropyl Derivative 2-Phenylcyclopropyl 245.3 Cyclopropane, Phenyl

Biological Activity

4-Ethyl-5-(4-ethyl-5-methylthien-3-yl)-4H-1,2,4-triazole-3-thiol is a member of the triazole family, known for its diverse biological activities. This compound exhibits potential in various pharmacological applications, particularly in antimicrobial and anticancer therapies. This article reviews the biological activity of this compound based on recent studies and findings.

The chemical formula for this compound is C9H11N3S2C_9H_{11}N_3S_2, with a molecular weight of approximately 213.33 g/mol. The structure includes a triazole ring, which is crucial for its biological activity due to its ability to interact with biological receptors.

Antimicrobial Activity

A significant area of research has focused on the antimicrobial properties of triazole derivatives. Studies have shown that this compound demonstrates notable activity against various pathogens:

Pathogen MIC (μg/mL) MBC (μg/mL)
Staphylococcus aureus31.2562.5
Escherichia coli62.5125
Pseudomonas aeruginosa31.2562.5
Candida albicans31.2562.5

The minimum inhibitory concentration (MIC) values indicate that the compound is effective at low concentrations, making it a promising candidate for further development as an antimicrobial agent .

Anticancer Activity

Research has also explored the anticancer potential of this triazole derivative. In vitro studies have assessed its cytotoxic effects against several cancer cell lines:

Cell Line IC50 (μM) Selectivity
MDA-MB-231 (Breast Cancer)>100Low
IGR39 (Melanoma)<100Moderate
Panc-1 (Pancreatic Cancer)>100Low

The results suggest that while the compound exhibits some cytotoxicity, it generally shows low toxicity towards normal cell lines, indicating a degree of selectivity for cancer cells .

Structure-Biological Activity Relationship

The biological activity of triazole derivatives is often influenced by their structural features. The presence of sulfur in the thiol group enhances the reactivity and binding affinity to biological targets. Research indicates that variations in substituents on the triazole ring can significantly affect antimicrobial and anticancer activities.

Case Studies

  • Antimicrobial Screening : A study synthesized several derivatives of triazole-thiols and evaluated their activity against common pathogens. Compounds with similar structures to this compound demonstrated MIC values ranging from 31.25 to 125 μg/mL against various strains .
  • Cytotoxicity Evaluation : In another study focusing on anticancer properties, compounds bearing the triazole moiety were tested against multiple cancer cell lines, revealing that certain derivatives exhibited significant cytotoxicity while maintaining low toxicity to normal cells .

Q & A

Q. What are the challenges in synthesizing hybrid molecules with this triazole-thiol moiety?

  • Methodological Answer :
  • Thiol reactivity : Protect the -SH group during coupling (e.g., via trityl groups) to prevent disulfide formation .
  • Coupling agents : Use K₂CO₃ or DCC/DMAP for nucleophilic substitution with chloromethyl coumarin derivatives .

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